2-{[2-(tert-butylamino)-2-oxoethyl]sulfanyl}-N-(4-ethylphenyl)-4,6-dimethylpyridine-3-carboxamide
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Overview
Description
2-{[(TERT-BUTYLCARBAMOYL)METHYL]SULFANYL}-N-(4-ETHYLPHENYL)-4,6-DIMETHYLPYRIDINE-3-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a tert-butylcarbamoyl group, a methylsulfanyl group, and a dimethylpyridine carboxamide moiety.
Preparation Methods
The synthesis of 2-{[(TERT-BUTYLCARBAMOYL)METHYL]SULFANYL}-N-(4-ETHYLPHENYL)-4,6-DIMETHYLPYRIDINE-3-CARBOXAMIDE involves several steps. The synthetic route typically starts with the preparation of the tert-butylcarbamoyl intermediate, followed by the introduction of the methylsulfanyl group. The final step involves the coupling of the intermediate with the 4-ethylphenyl and dimethylpyridine carboxamide moieties under specific reaction conditions. Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product .
Chemical Reactions Analysis
2-{[(TERT-BUTYLCARBAMOYL)METHYL]SULFANYL}-N-(4-ETHYLPHENYL)-4,6-DIMETHYLPYRIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butylcarbamoyl or methylsulfanyl groups are replaced by other functional groups.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like dichloromethane or ethanol. .
Scientific Research Applications
2-{[(TERT-BUTYLCARBAMOYL)METHYL]SULFANYL}-N-(4-ETHYLPHENYL)-4,6-DIMETHYLPYRIDINE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-{[(TERT-BUTYLCARBAMOYL)METHYL]SULFANYL}-N-(4-ETHYLPHENYL)-4,6-DIMETHYLPYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
2-{[(TERT-BUTYLCARBAMOYL)METHYL]SULFANYL}-N-(4-ETHYLPHENYL)-4,6-DIMETHYLPYRIDINE-3-CARBOXAMIDE can be compared with similar compounds such as:
- tert-Butyl 2-(methylamino)ethylcarbamate
- tert-Butyl Methyl[2-(methylamino)ethyl]carbamate These compounds share structural similarities but differ in their functional groups and overall chemical properties. The unique combination of functional groups in 2-{[(TERT-BUTYLCARBAMOYL)METHYL]SULFANYL}-N-(4-ETHYLPHENYL)-4,6-DIMETHYLPYRIDINE-3-CARBOXAMIDE contributes to its distinct chemical behavior and potential applications .
Properties
Molecular Formula |
C22H29N3O2S |
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Molecular Weight |
399.6 g/mol |
IUPAC Name |
2-[2-(tert-butylamino)-2-oxoethyl]sulfanyl-N-(4-ethylphenyl)-4,6-dimethylpyridine-3-carboxamide |
InChI |
InChI=1S/C22H29N3O2S/c1-7-16-8-10-17(11-9-16)24-20(27)19-14(2)12-15(3)23-21(19)28-13-18(26)25-22(4,5)6/h8-12H,7,13H2,1-6H3,(H,24,27)(H,25,26) |
InChI Key |
JOHLIYHJDXKLKG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=C(N=C(C=C2C)C)SCC(=O)NC(C)(C)C |
Origin of Product |
United States |
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